tert-butyldimethyl{2-[2-(trimethylsilyl)ethynyl]phenoxy}silane
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Overview
Description
tert-butyldimethyl{2-[2-(trimethylsilyl)ethynyl]phenoxy}silane is a complex organosilicon compound. It is characterized by the presence of both tert-butyl and trimethylsilyl groups, which impart unique chemical properties. This compound is often used in organic synthesis and materials science due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyldimethyl{2-[2-(trimethylsilyl)ethynyl]phenoxy}silane typically involves the reaction of tert-butyldimethylsilyl chloride with 2-[2-(trimethylsilyl)ethynyl]phenol. This reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction is typically conducted under an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-butyldimethyl{2-[2-(trimethylsilyl)ethynyl]phenoxy}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The tert-butyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted organosilicon compounds depending on the reagents used.
Scientific Research Applications
tert-butyldimethyl{2-[2-(trimethylsilyl)ethynyl]phenoxy}silane has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials such as silicones and siloxanes, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which tert-butyldimethyl{2-[2-(trimethylsilyl)ethynyl]phenoxy}silane exerts its effects involves the interaction of its silyl groups with various molecular targets. The tert-butyl and trimethylsilyl groups can form stable bonds with other molecules, thereby modifying their chemical properties. This interaction can influence the reactivity, stability, and solubility of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- tert-butyldimethyl{2-[2-(trimethylsilyl)ethynyl]phenoxy}silane
- tert-butyldimethyl{2-methyl-4-[2-(trimethylsilyl)ethynyl]phenoxy}silane
- This compound
Uniqueness
This compound is unique due to the presence of both tert-butyl and trimethylsilyl groups, which impart distinct chemical properties. These groups enhance the compound’s stability and reactivity, making it a valuable reagent in various chemical reactions. Additionally, its ability to form stable complexes with other molecules makes it useful in a wide range of applications, from organic synthesis to materials science.
Properties
CAS No. |
1431638-89-9 |
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Molecular Formula |
C17H28OSi2 |
Molecular Weight |
304.6 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[2-(2-trimethylsilylethynyl)phenoxy]silane |
InChI |
InChI=1S/C17H28OSi2/c1-17(2,3)20(7,8)18-16-12-10-9-11-15(16)13-14-19(4,5)6/h9-12H,1-8H3 |
InChI Key |
DSYHPLWSLDNVHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC=C1C#C[Si](C)(C)C |
Purity |
95 |
Origin of Product |
United States |
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